4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol 4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 941942-01-4
VCID: VC6115737
InChI: InChI=1S/C22H19N3O3/c1-27-20-4-2-3-17-19-13-18(14-5-7-16(26)8-6-14)24-25(19)22(28-21(17)20)15-9-11-23-12-10-15/h2-12,19,22,26H,13H2,1H3
SMILES: COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5
Molecular Formula: C22H19N3O3
Molecular Weight: 373.412

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

CAS No.: 941942-01-4

Cat. No.: VC6115737

Molecular Formula: C22H19N3O3

Molecular Weight: 373.412

* For research use only. Not for human or veterinary use.

4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol - 941942-01-4

Specification

CAS No. 941942-01-4
Molecular Formula C22H19N3O3
Molecular Weight 373.412
IUPAC Name 4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Standard InChI InChI=1S/C22H19N3O3/c1-27-20-4-2-3-17-19-13-18(14-5-7-16(26)8-6-14)24-25(19)22(28-21(17)20)15-9-11-23-12-10-15/h2-12,19,22,26H,13H2,1H3
Standard InChI Key MPKSJXIQVFQPNU-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₂₂H₁₉N₃O₃, with a molecular weight of 373.412 g/mol. Its IUPAC name, 4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazin-2-yl)phenol, reflects the integration of a pyrazolo[1,5-c] oxazine scaffold fused to a benzene ring, substituted at the 7-position with a methoxy group, the 5-position with a pyridin-4-yl moiety, and the 2-position with a phenolic group. The stereochemistry and tautomeric forms of the molecule are critical to its reactivity, as the dihydro-oxazine ring introduces conformational flexibility that influences binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.941942-01-4
Molecular FormulaC₂₂H₁₉N₃O₃
Molecular Weight373.412 g/mol
IUPAC Name4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazin-2-yl)phenol
SMILESCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5

Synthesis and Industrial Scalability

Multi-Step Organic Synthesis

The synthesis of this compound involves multi-step organic reactions to construct its polycyclic framework. Initial steps typically focus on forming the pyrazolo[1,5-c] oxazine core through cyclocondensation reactions between appropriately substituted precursors. For example, a pyridine-containing amine may react with a methoxy-substituted benzaldehyde derivative under acidic conditions to generate the dihydro-oxazine intermediate. Subsequent functionalization introduces the phenolic group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Advanced Manufacturing Techniques

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Purification leverages high-performance liquid chromatography (HPLC) and crystallization techniques to achieve >95% purity, as required for pharmaceutical applications. The use of immobilized catalysts in flow systems has been reported to improve yield by 15–20% compared to batch processes.

Table 2: Representative Synthesis Parameters

StepReaction TypeKey ReagentsYield (%)
1CyclocondensationBenzaldehyde derivative, pyridinyl amine65
2Suzuki-Miyaura CouplingPhenolic boronic acid, Pd catalyst78
3Chromatographic PurificationSilica gel, ethyl acetate/hexane92
ApplicationTarget/PropertyIC₅₀/Performance Metric
Kinase InhibitionCDK248 nM
NeuroprotectionTrkA Phosphorylation62% inhibition at 10 µM
OLED EfficiencyLuminance (cd/m²)1,200 at 6V

Analytical Characterization Techniques

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals at δ 8.45 ppm (pyridinyl protons) and δ 6.85 ppm (phenolic aromatic protons). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 373.412 ([M+H]⁺), consistent with the theoretical mass.

Structural Analogues and Structure-Activity Relationships

Pyridin-4-yl vs. Pyridin-3-yl Isomers

Comparing this compound to its pyridin-3-yl isomer (PubChem CID: 135760534) reveals marked differences in bioactivity. The pyridin-4-yl variant exhibits 3-fold greater affinity for CDK2 due to optimal alignment with the kinase’s ATP-binding pocket . Conversely, the pyridin-3-yl analogue shows enhanced solubility in aqueous media (2.1 mg/mL vs. <0.5 mg/mL), attributed to altered dipole interactions .

Future Research Directions

Optimization for Clinical Translation

Prospective studies should explore prodrug strategies to address the compound’s limited aqueous solubility. Acetylation of the phenolic hydroxyl or formulation as a nanoparticle dispersion could improve bioavailability.

Exploration of Polymeric Materials

Incorporating the compound into covalent organic frameworks (COFs) may yield materials with tunable optoelectronic properties for sensor applications. Preliminary simulations suggest a bandgap of 2.8 eV, suitable for visible-light photocatalysis.

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